2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-
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Overview
Description
2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-: is a synthetic organic compound with the molecular formula C11H8N4O and a molecular weight of 212.21 g/mol . This compound features a pyrrolo[2,3-B]pyridine moiety, which is a fused bicyclic structure combining a pyrrole and a pyridine ring. The presence of both cyano and amide functional groups makes it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound appears to inhibit this process, thereby reducing the activity of FGFRs .
Biochemical Pathways
The inhibition of FGFRs affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in a variety of cellular processes, including cell proliferation and migration, angiogenesis, and other processes .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable pharmacokinetic properties .
Result of Action
In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of cells .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and may involve multiple biochemical reactions .
Cellular Effects
Some studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)- typically involves the following steps:
Formation of the Pyrrolo[2,3-B]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ catalysts and optimized reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium cyanide, potassium cyanide, and various amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
Chemistry: 2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)- is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers and advanced materials .
Comparison with Similar Compounds
- 2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-4-YL)-
- 2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-5-YL)-
- 2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-6-YL)-
Uniqueness: The unique positioning of the cyano and amide groups in 2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)- provides distinct reactivity and binding properties compared to its analogs. This makes it particularly valuable in the synthesis of specific target molecules and in the development of novel pharmaceuticals .
Properties
IUPAC Name |
(E)-2-cyano-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c12-5-7(10(13)16)4-8-6-15-11-9(8)2-1-3-14-11/h1-4,6H,(H2,13,16)(H,14,15)/b7-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMDSHREIXZDSV-QPJJXVBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C=C(C#N)C(=O)N)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(NC=C2/C=C(\C#N)/C(=O)N)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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